Benzenamine, 2-methyl-5-nitro-, monohydrochloride
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Overview
Description
Benzenamine, 2-methyl-5-nitro-, monohydrochloride is a chemical compound with the molecular formula C7H8N2O2·HCl. It is also known by other names such as 2-Methyl-5-nitroaniline hydrochloride. This compound is characterized by the presence of a nitro group (-NO2) and a methyl group (-CH3) attached to the benzene ring, along with an amine group (-NH2) that forms a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2-methyl-5-nitro-, monohydrochloride typically involves the nitration of 2-methylaniline (o-toluidine) followed by the formation of the hydrochloride salt. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective formation of the 5-nitro derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The resulting nitro compound is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 2-methyl-5-nitro-, monohydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like iron and hydrochloric acid.
Substitution: The amine group can participate in substitution reactions, such as acylation or alkylation, to form derivatives with different functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or iron with hydrochloric acid.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Reduction: 2-Methyl-5-aminoaniline.
Substitution: Various acylated or alkylated derivatives depending on the reagents used.
Scientific Research Applications
Benzenamine, 2-methyl-5-nitro-, monohydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving nitro compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzenamine, 2-methyl-5-nitro-, monohydrochloride involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to the formation of adducts or the modulation of enzyme activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-nitroaniline: The free base form without the hydrochloride salt.
2-Methyl-4-nitroaniline: A positional isomer with the nitro group at the 4-position.
2-Methyl-3-nitroaniline: Another positional isomer with the nitro group at the 3-position.
Uniqueness
Benzenamine, 2-methyl-5-nitro-, monohydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The presence of the hydrochloride salt also enhances its solubility and stability, making it suitable for various applications in research and industry.
Properties
CAS No. |
51085-52-0 |
---|---|
Molecular Formula |
C7H9ClN2O2 |
Molecular Weight |
188.61 g/mol |
IUPAC Name |
(2-methyl-5-nitrophenyl)azanium;chloride |
InChI |
InChI=1S/C7H8N2O2.ClH/c1-5-2-3-6(9(10)11)4-7(5)8;/h2-4H,8H2,1H3;1H |
InChI Key |
YTODVWJSAZXJHG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N.Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])[NH3+].[Cl-] |
51085-52-0 | |
Pictograms |
Acute Toxic; Health Hazard |
Related CAS |
99-55-8 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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